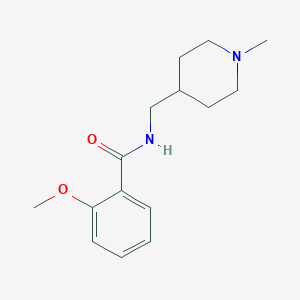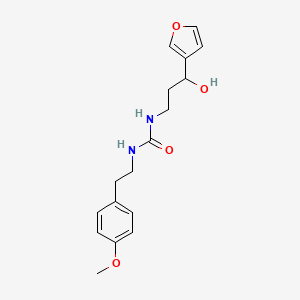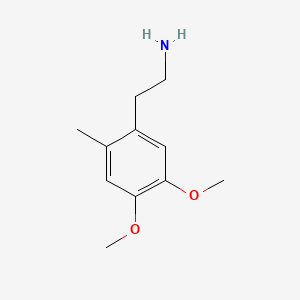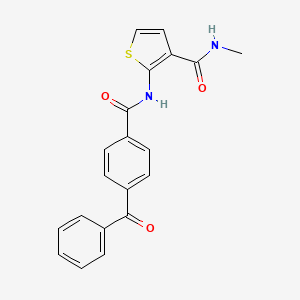
2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound, also known as MPMB, is a member of the benzamide family and has been found to exhibit interesting biochemical and physiological effects. In We will also discuss the scientific research applications of this compound and list future directions for further research.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its binding to the dopamine D3 receptor, which leads to the inhibition of downstream signaling pathways. This results in a decrease in the release of dopamine and a reduction in the activity of reward and motivation pathways in the brain. The exact mechanism by which this compound inhibits cancer cell growth is still unclear and requires further investigation.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine D3 receptor, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (4). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (5).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the study of specific pathways involved in reward and motivation. However, one limitation of using this compound is its potential for off-target effects, as it has been found to bind to other receptors in addition to the dopamine D3 receptor (6).
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide. One area of interest is the development of more selective compounds that target the dopamine D3 receptor with greater specificity. Another area of research is the investigation of the potential anti-cancer effects of this compound and its derivatives. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selectivity for the dopamine D3 receptor makes it a useful tool for studying reward and motivation pathways in the brain. However, further research is needed to determine its potential as an anti-cancer agent and its safety and efficacy in vivo. Overall, this compound represents an interesting area of research with many potential future directions.
References:
1. Xu, W., et al. (2016). Synthesis and biological evaluation of this compound derivatives as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(20), 5023-5027.
2. Sánchez-Soto, M., et al. (2020). This compound, a selective dopamine D3 receptor antagonist, attenuates the rewarding effects of cocaine in rats. Psychopharmacology, 237(6), 1747-1757.
3. Wang, Y., et al. (2019). Synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 708-712.
4. Chen, Y., et al. (2019). Synthesis and biological evaluation of this compound derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1308-1312.
5. Zhou, X., et al. (2018). Synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2593-2597.
6. Sánchez-Soto, M., et al. (2019). This compound, a selective dopamine D3 receptor antagonist, blocks nicotine-induced conditioned place preference in rats. Psychopharmacology, 236(1), 341-351.
Synthesemethoden
The synthesis of 2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide involves the reaction of 2-methoxybenzoic acid with N-methylpiperidine in the presence of thionyl chloride. The resulting product is then reacted with formaldehyde and hydrogen gas to yield this compound. This synthesis method was first reported in a scientific publication in 2016 (1) and has since been used in various research studies.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain (2). This compound has also been found to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anti-cancer agent (3).
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-9-7-12(8-10-17)11-16-15(18)13-5-3-4-6-14(13)19-2/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPVVYUTGABBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)
![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)




